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Cat. No.: B174059 Get Quote

An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile: Properties, Synthesis,

and Applications

Introduction
2-(6-bromo-1H-indol-3-yl)acetonitrile, identified by CAS Number 152213-61-1, is a

halogenated indole derivative that has emerged as a significant building block in medicinal

chemistry and drug discovery.[1][2] The indole core is a well-established "privileged structure,"

frequently found in pharmacologically active compounds, and the strategic placement of a

bromine atom and a reactive acetonitrile moiety on this scaffold provides a versatile platform for

chemical modification.[2][3] The bromine at the 6-position serves as a functional handle for

cross-coupling reactions, while the acetonitrile group can be transformed into various other

functional groups, enabling the synthesis of diverse compound libraries for biological

screening.

This technical guide offers a comprehensive overview of the chemical properties, synthesis,

reactivity, and potential applications of 2-(6-bromo-1H-indol-3-yl)acetonitrile. It is intended for

researchers, scientists, and drug development professionals seeking to leverage this

compound in their work. The narrative synthesizes technical data with practical insights,

grounded in authoritative sources.

Part 1: Physicochemical and Structural Properties
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The fundamental properties of a compound are critical for its application in synthesis and

screening. 2-(6-bromo-1H-indol-3-yl)acetonitrile is a solid at room temperature, with its key

physicochemical properties summarized below.[4]

Table 1: Physicochemical Properties of 2-(6-bromo-1H-indol-3-yl)acetonitrile

Property Value Source(s)

CAS Number 152213-61-1 [1][4]

Molecular Formula C₁₀H₇BrN₂ [1]

Molecular Weight 235.08 g/mol [1][4]

Physical Form Solid [4]

Purity Typically ≥95% - 98% [1][4][5]

Boiling Point 427.5 ± 30.0 °C at 760 mmHg

InChI Key
MSIDSSLYDVKLRA-

UHFFFAOYSA-N
[4]

Storage
Inert atmosphere, 2-8°C or

Room Temperature
[4]

The structure features a bromine atom which can be displaced or utilized in coupling reactions,

and a nitrile group which can undergo hydrolysis, reduction, or cycloaddition, making it a highly

versatile intermediate.[3]

Part 2: Synthesis and Purification
A common and direct method for the synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile
involves the alkylation of 6-bromoindole.[3]

Synthetic Protocol: Alkylation of 6-Bromoindole
Deprotonation: 6-bromoindole is treated with a suitable base, such as potassium carbonate

(K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetonitrile or DMF.
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Causality: The indole N-H proton is weakly acidic. The base removes this proton to

generate a nucleophilic indolide anion. This step is crucial for activating the indole ring for

the subsequent alkylation.

Nucleophilic Attack: Chloroacetonitrile (ClCH₂CN) is added to the reaction mixture. The

indolide anion attacks the electrophilic methylene carbon of chloroacetonitrile.

Causality: This is a standard Sₙ2 reaction where the chloride ion serves as the leaving

group, resulting in the formation of the C-N bond and yielding the desired product.

Work-up & Purification: After the reaction is complete, an aqueous work-up is performed to

remove inorganic salts. The crude product is then purified using standard techniques such as

column chromatography on silica gel.[3]

Workflow: Synthesis of 2-(6-bromo-1H-indol-3-
yl)acetonitrile
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Caption: General workflow for the synthesis of the target compound.

Part 3: Spectroscopic Characterization (A
Comparative Approach)
While this compound is commercially available, verified and published spectroscopic data for

the 6-bromo isomer is not readily found in public databases.[6] However, based on its structure,

we can predict the expected spectral characteristics. This section also provides a generalized

protocol for data acquisition.

Expected Spectral Data
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Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the

range of 2260-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[6] A broad

peak above 3300 cm⁻¹ for the N-H stretch of the indole ring should also be present.

¹H NMR Spectroscopy: The spectrum would show signals in the aromatic region (approx.

7.0-7.8 ppm) corresponding to the protons on the indole ring. A singlet for the methylene (-

CH₂-) protons would appear further upfield. The N-H proton would likely appear as a broad

singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The spectrum would display signals for the eight aromatic carbons

of the bromo-indole core, one for the methylene carbon, and one for the nitrile carbon

(typically around 117-120 ppm).

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak

would appear as a characteristic doublet with nearly equal intensity at m/z 234 and 236,

which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[6]

Generalized Protocol: NMR Sample Preparation
A standardized approach is essential for obtaining high-quality, reproducible NMR data.

Sample Weighing: Accurately weigh 5-10 mg of the purified, dry solid sample.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.

Causality: Deuterated solvents are used because they do not produce a large solvent

signal in the ¹H NMR spectrum that could obscure sample peaks. The choice of solvent

depends on the compound's solubility.[6]

Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if

necessary.

Analysis: Acquire ¹H, ¹³C, and other necessary NMR spectra using a high-field NMR

spectrometer.
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Part 4: Reactivity and Potential Applications in Drug
Discovery
2-(6-bromo-1H-indol-3-yl)acetonitrile is not just an end product but a versatile intermediate

for creating more complex molecules.[3]

Chemical Reactivity
Cross-Coupling Reactions: The C6-Br bond is a prime site for palladium-catalyzed cross-

coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the

introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the

exploration of the structure-activity relationship (SAR) at this position.

Nitrile Group Transformations: The acetonitrile moiety can be readily converted into other

functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or

reduced to a primary amine, providing further points for diversification.[2]

Workflow: Derivatization for Compound Library
Synthesis

C6-Br Modification
Acetonitrile Modification

2-(6-bromo-1H-indol-3-yl)acetonitrile

Suzuki/Stille/Buchwald-Hartwig
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Caption: Potential derivatization pathways for library synthesis.
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Biological and Pharmacological Relevance
Derivatives of the indole scaffold are known to possess a wide range of biological activities.

Research into 2-(6-bromo-1H-indol-3-yl)acetonitrile suggests it is a promising starting point

for developing therapeutic agents.[3]

Table 2: Investigated Biological Activities

Target Class Specific Examples
Potential
Therapeutic Area

Source(s)

Kinase Inhibitors
p38 MAP kinase,

Aurora kinases
Inflammation, Cancer [3]

Anticancer Agents
Induces cell death in

cancer cell lines
Oncology [3]

Antimicrobial Agents
Activity against certain

bacteria and fungi
Infectious Diseases [3]

Part 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the

integrity of the compound. 2-(6-bromo-1H-indol-3-yl)acetonitrile is classified as a hazardous

substance.[4][7]

Table 3: GHS Hazard and Precautionary Information
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Category Codes Description Source(s)

Hazard Statements H302 Harmful if swallowed. [4][8]

H315 Causes skin irritation. [4][8]

H319
Causes serious eye

irritation.
[4][8]

H335
May cause respiratory

irritation.
[4][8]

Precautionary

Statements
P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

[4][8]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[4][8]

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7]

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[7][9]

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[7]

Storage and Incompatibilities
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to

prevent degradation.[4]
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Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong

bases, and strong reducing agents.[7]

Conclusion
2-(6-bromo-1H-indol-3-yl)acetonitrile is a high-value chemical intermediate with significant

potential in the field of drug discovery. Its well-defined physicochemical properties,

straightforward synthesis, and, most importantly, its chemical versatility make it an ideal

scaffold for generating novel molecules with diverse pharmacological profiles. While exercising

appropriate safety precautions, researchers can leverage this compound's reactivity to build

libraries for screening against a multitude of biological targets, from kinases to microbial

pathogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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